molecular formula C18H16N2O2 B2875473 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid CAS No. 294667-95-1

2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid

Cat. No.: B2875473
CAS No.: 294667-95-1
M. Wt: 292.338
InChI Key: CIRYGTSWCNPTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and materials science. This compound is also known as DMQBA and has the molecular formula C19H17N3O2. DMQBA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

DMQBA exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can directly scavenge free radicals and inhibit the production of reactive oxygen species (ROS). DMQBA can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMQBA has been shown to reduce oxidative stress and inflammation in various cell types and animal models. It can protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases. DMQBA has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

DMQBA has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. DMQBA has low toxicity and can be administered orally or intraperitoneally to animals. However, DMQBA has some limitations such as its low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several potential future directions for research on DMQBA. One area of interest is the development of DMQBA-based fluorescent probes for bioimaging applications. DMQBA could also be studied further for its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the mechanisms underlying the antioxidant and anti-inflammatory effects of DMQBA could be further elucidated.

Synthesis Methods

DMQBA can be synthesized through a multistep process starting from 2,8-dimethylquinoline. The first step involves the protection of the amino group of 2,8-dimethylquinoline with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form a ketone intermediate. Reduction of the nitro group using palladium on carbon (Pd/C) and hydrogen gas yields the corresponding amine. The Boc group is then removed using trifluoroacetic acid (TFA) to give DMQBA.

Scientific Research Applications

DMQBA has been studied for its potential applications as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines has been investigated in vitro and in vivo. DMQBA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, DMQBA has been studied for its potential use in the development of fluorescent probes for bioimaging applications.

Properties

IUPAC Name

2-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-6-5-8-13-16(10-12(2)19-17(11)13)20-15-9-4-3-7-14(15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRYGTSWCNPTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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